molecular formula C15H13F3N4O2 B295414 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B295414
M. Wt: 338.28 g/mol
InChI Key: ZWRIANJZNDIMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.

Mechanism of Action

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 is a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Adenosine A2A receptors are involved in a variety of physiological processes, including neurotransmitter release, neuronal excitability, and immune function. This compound 58261 binds to the adenosine A2A receptor and blocks its activation by adenosine, which leads to a decrease in cAMP production and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
This compound 58261 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is thought to underlie its neuroprotective effects in Parkinson's disease and Huntington's disease. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound 58261 has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 has several advantages as a research tool. It is a highly selective antagonist of the adenosine A2A receptor, which allows for the specific targeting of this receptor in experiments. It is also a potent antagonist, which means that relatively low concentrations of the compound can be used in experiments. However, there are also some limitations to the use of this compound 58261 in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. In addition, it is not very soluble in water, which can make it difficult to use in certain experimental protocols.

Future Directions

There are several future directions for the research on 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261. One area of interest is the potential use of this compound 58261 in the treatment of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another area of interest is the potential use of this compound 58261 in the treatment of cancer, either alone or in combination with other therapies. Finally, there is also interest in the development of more potent and selective adenosine A2A receptor antagonists, which could lead to the development of new therapeutics for a variety of diseases.

Synthesis Methods

The synthesis of 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 involves the condensation of 3-trifluoromethylbenzaldehyde with 1,3-dimethyluracil in the presence of a base, followed by oxidation with potassium permanganate. The resulting product is then reduced with sodium borohydride to yield this compound 58261. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound 58261 has been investigated for its potential use in the treatment of cardiovascular diseases, such as myocardial infarction and hypertension.

Properties

Molecular Formula

C15H13F3N4O2

Molecular Weight

338.28 g/mol

IUPAC Name

1,3-dimethyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione

InChI

InChI=1S/C15H13F3N4O2/c1-20-12-11(13(23)21(2)14(20)24)22(8-19-12)7-9-4-3-5-10(6-9)15(16,17)18/h3-6,8H,7H2,1-2H3

InChI Key

ZWRIANJZNDIMFH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.